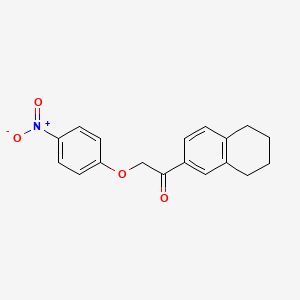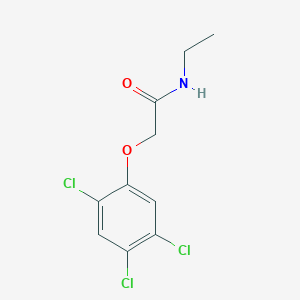![molecular formula C15H16N2O5S B4112032 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B4112032.png)
5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide
Overview
Description
5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide, also known as E-64, is a potent inhibitor of cysteine proteases. It was first isolated from Aspergillus japonicus and has since been widely used in scientific research. This compound has a unique chemical structure, which makes it a valuable tool for investigating the mechanism of action of cysteine proteases and their role in various biological processes.
Mechanism of Action
5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide inhibits cysteine proteases by binding to the active site of the enzyme and blocking its activity. This compound is a competitive inhibitor, which means that it competes with the substrate for binding to the enzyme. The binding of 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide to the active site of the enzyme prevents the substrate from binding and thus inhibits the activity of the enzyme.
Biochemical and Physiological Effects:
5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce autophagy in various cell types, which is a process of cellular self-digestion that plays an important role in maintaining cellular homeostasis. 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide has also been shown to inhibit the activation of the NLRP3 inflammasome, which is a key mediator of the inflammatory response. In addition, 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide has several advantages for use in laboratory experiments. It is a potent and specific inhibitor of cysteine proteases, which makes it a valuable tool for investigating the role of these enzymes in various biological processes. 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide is also relatively stable and has a long shelf life, which makes it easy to store and use in experiments.
However, there are also some limitations to the use of 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide in laboratory experiments. This compound can be toxic to cells at high concentrations, which can affect the results of experiments. In addition, 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide is not effective against all cysteine proteases, which limits its use in certain experimental settings.
Future Directions
There are several future directions for research on 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide. One area of interest is the development of more potent and specific inhibitors of cysteine proteases. This could lead to the development of new therapies for diseases such as cancer and inflammatory disorders.
Another area of interest is the investigation of the role of cysteine proteases in aging and age-related diseases. It has been suggested that the dysregulation of cysteine proteases may contribute to the development of age-related diseases such as Alzheimer's disease and Parkinson's disease.
Finally, the use of 5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide in combination with other compounds or therapies is an area of interest for future research. This could lead to the development of more effective treatments for a wide range of diseases.
Scientific Research Applications
5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-hydroxybenzamide has been widely used in scientific research to investigate the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of a wide range of cysteine proteases, including cathepsins, papain, and calpain. This compound has been used to study the role of cysteine proteases in cell death, autophagy, and inflammation.
properties
IUPAC Name |
5-[(4-ethoxyphenyl)sulfamoyl]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-2-22-11-5-3-10(4-6-11)17-23(20,21)12-7-8-14(18)13(9-12)15(16)19/h3-9,17-18H,2H2,1H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDNLGKGQPBUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Ethoxyphenyl)sulfamoyl]-2-hydroxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



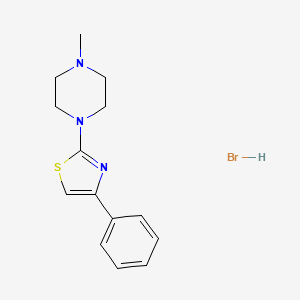
![2-(4-chloro-2-methyl-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4111964.png)
![3-[({3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4111981.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111995.png)
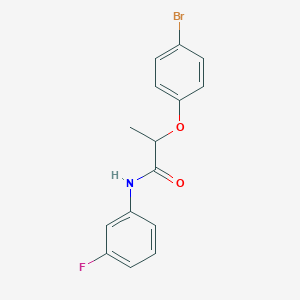
![N-[4-(benzoylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4112005.png)
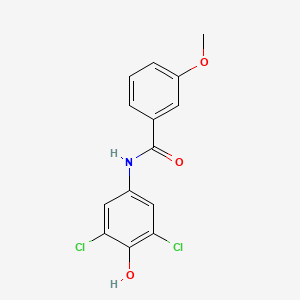
![2-{3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4112018.png)

![1-[2-(4-bromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4112039.png)

![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B4112058.png)
